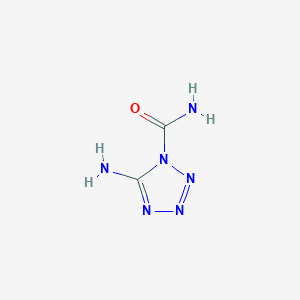
1-Isopropyl-1,3-cyclohexadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropyl-1,3-cyclohexadiene is an organic compound with the molecular formula C9H14 It is a derivative of cyclohexadiene, featuring an isopropyl group attached to the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride in a solvent such as triethylene glycol dimethyl ether . The reaction is typically carried out at elevated temperatures (100-110°C) under a nitrogen atmosphere to prevent oxidation. The product is then purified through distillation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include advanced techniques such as fractional distillation and chromatography to ensure high purity.
化学反应分析
Types of Reactions: 1-Isopropyl-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into saturated cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the cyclohexadiene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Halogenation can be achieved using halogens (e.g., Br2) in the presence of a catalyst.
Major Products:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexadiene derivatives.
科学研究应用
1-Isopropyl-1,3-cyclohexadiene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1-Isopropyl-1,3-cyclohexadiene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s conjugated diene system allows it to participate in cycloaddition reactions, forming stable adducts with dienophiles. These reactions are governed by the principles of molecular orbital theory and the conservation of orbital symmetry .
相似化合物的比较
1,3-Cyclohexadiene: A parent compound with similar reactivity but lacking the isopropyl group.
4-Isopropyl-1,3-cyclohexadiene: A positional isomer with the isopropyl group attached to the fourth carbon atom.
α-Terpinene: A naturally occurring compound with a similar structure but additional methyl groups.
Uniqueness: 1-Isopropyl-1,3-cyclohexadiene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of the isopropyl group enhances its stability and alters its chemical behavior compared to unsubstituted cyclohexadienes.
属性
分子式 |
C9H14 |
|---|---|
分子量 |
122.21 g/mol |
IUPAC 名称 |
1-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H14/c1-8(2)9-6-4-3-5-7-9/h3-4,6,8H,5,7H2,1-2H3 |
InChI 键 |
SZTYTCQSBVMJRI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13705659.png)

![1-[1-(4-Iodophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705670.png)









